N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
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Description
“N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the design and synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold . The synthetic route of the target compounds was to use 5-chloro-3-nitropyrazolo . The yield of the synthesis process was reported to be 62% .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic methods . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using the DFT of the reaction mechanism . The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using spectroscopic methods . The compound is a yellow liquid .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2 in a selective manner, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to alterations in cell proliferation . This can result in the induction of apoptosis within cells, particularly in tumor cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Future Directions
The future directions in the research of “N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” involve the design and synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors . Further investigations are needed to explore the potential of these compounds in cancer treatment .
Properties
IUPAC Name |
N-(4-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c1-14-20(15-6-3-2-4-7-15)22-25-19-9-5-8-18(19)21(27(22)26-14)24-17-12-10-16(23)11-13-17/h2-4,6-7,10-13,24H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQROPLMWELDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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